1,2-Dibromobenzene-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromobenzene-d4 is a deuterated derivative of 1,2-Dibromobenzene, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties. It is an aryl bromide and one of the three isomers of dibromobenzene, the others being 1,3-Dibromobenzene and 1,4-Dibromobenzene .
Preparation Methods
1,2-Dibromobenzene-d4 can be synthesized through several methods. One common synthetic route involves the bromination of benzene-d4 using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the 1,2-dibromo isomer . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2-Dibromobenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form dibromoquinones or reduction to form dibromoanilines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form biaryl compounds.
Scientific Research Applications
1,2-Dibromobenzene-d4 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Dibromobenzene-d4 involves its ability to undergo substitution reactions, forming stable complexes with various nucleophiles. The bromine atoms act as leaving groups, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Comparison with Similar Compounds
1,2-Dibromobenzene-d4 is unique compared to its isomers, 1,3-Dibromobenzene and 1,4-Dibromobenzene, due to its specific substitution pattern. This unique structure allows it to participate in different chemical reactions and form distinct products. The similar compounds include:
1,3-Dibromobenzene: An isomer with bromine atoms at the 1 and 3 positions.
1,4-Dibromobenzene: An isomer with bromine atoms at the 1 and 4 positions.
1,2-Dichlorobenzene: A similar compound with chlorine atoms instead of bromine.
Properties
Molecular Formula |
C6H4Br2 |
---|---|
Molecular Weight |
239.93 g/mol |
IUPAC Name |
1,2-dibromo-3,4,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C6H4Br2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D |
InChI Key |
WQONPSCCEXUXTQ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)Br)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.